molecular formula C8H13N3 B13264290 Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Cat. No.: B13264290
M. Wt: 151.21 g/mol
InChI Key: OGLIDYRXPQCLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine is a chemical compound with the CAS registry number 1343995-88-9 . Its molecular formula is C8H13N3, corresponding to a molecular weight of 151.21 g/mol . The compound features a pyrimidine ring, a fundamental scaffold in medicinal chemistry, which is substituted with a methyl group and an ethylaminomethyl chain . Compounds based on the pyrimidine structure are of significant interest in scientific research and are frequently explored as key intermediates in the synthesis of more complex molecules . For instance, structurally similar amines are investigated as building blocks for potential pharmaceuticals and as ligands in transition-metal complexes due to their steric and electronic properties . Furthermore, research on analogous heterocyclic compounds highlights their potential in the development of enzyme inhibitors, such as those targeting inducible nitric oxide synthase (iNOS), which is a crucial enzyme in inflammatory processes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-[(4-methylpyrimidin-2-yl)methyl]ethanamine

InChI

InChI=1S/C8H13N3/c1-3-9-6-8-10-5-4-7(2)11-8/h4-5,9H,3,6H2,1-2H3

InChI Key

OGLIDYRXPQCLGL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CC(=N1)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine and Analogues

Retrosynthetic Analysis and Strategic Precursors for Ethyl[(4-methylpyrimidin-2-yl)methyl]amine Synthesis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond between the ethylamino group and the pyrimidin-2-ylmethyl moiety. This bond can be formed through a nucleophilic substitution or a reductive amination pathway.

Primary Disconnections and Key Intermediates:

Nucleophilic Substitution Route: This approach identifies ethylamine (B1201723) and a reactive derivative of 2-methyl-4-methylpyrimidine as the key synthons. The most strategically sound precursor is 2-(chloromethyl)-4-methylpyrimidine (B1281604) . This intermediate possesses a reactive benzylic-like chloride that is susceptible to nucleophilic attack by ethylamine.

Reductive Amination Route: An alternative disconnection points to 4-methylpyrimidine-2-carbaldehyde (B1437683) and ethylamine as the precursors. The formation of an intermediate imine followed by reduction would yield the target secondary amine.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound predominantly rely on multi-step sequences starting from readily available precursors.

Multi-step Reaction Sequences and Yield Optimization in this compound Synthesis

A common and practical route involves the initial construction of the 4-methylpyrimidine (B18481) ring, followed by functionalization at the 2-position and subsequent introduction of the ethylamino group.

A Representative Multi-step Synthesis:

Synthesis of 2-Chloro-4-methylpyrimidine (B15830): A frequently employed method starts with 2,4-dichloro-6-methylpyrimidine. Selective reduction of the chlorine atom at the 4-position can be achieved using zinc powder in the presence of ammonia (B1221849) and water, affording 2-chloro-4-methylpyrimidine. Another route involves the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃), often in the presence of an organic base.

Synthesis of 2-(Chloromethyl)-4-methylpyrimidine: The methyl group at the 2-position of 2-chloro-4-methylpyrimidine is not sufficiently activated for direct functionalization. A more viable strategy involves starting from a precursor where the methyl group at the 2-position can be readily halogenated. An alternative precursor, 4-methyl-2-(hydroxymethyl)pyrimidine, can be synthesized and subsequently converted to the desired 2-(chloromethyl) derivative using a chlorinating agent like thionyl chloride (SOCl₂).

Nucleophilic Substitution with Ethylamine: The final step is the reaction of 2-(chloromethyl)-4-methylpyrimidine with ethylamine. This is a standard S_N2 reaction where the nitrogen atom of ethylamine acts as a nucleophile, displacing the chloride ion. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrochloric acid formed during the reaction.

Yield Optimization:

To maximize the yield of the final product, several factors need to be controlled:

Reaction Temperature: The nucleophilic substitution step is often performed at elevated temperatures to ensure a reasonable reaction rate. However, excessive heat can lead to the formation of side products.

Stoichiometry of Reactants: Using an excess of ethylamine can help to drive the reaction to completion and minimize the formation of the tertiary amine by-product resulting from the reaction of the product with another molecule of 2-(chloromethyl)-4-methylpyrimidine.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for optimizing the reaction conditions and minimizing side reactions.

StepReactantsReagents/ConditionsProductTypical Yield (%)
12,4-dichloro-6-methylpyrimidineZn, NH₃, H₂O, reflux2-Chloro-4-methylpyrimidine70-80
24-methyl-2-(hydroxymethyl)pyrimidineSOCl₂, inert solvent2-(Chloromethyl)-4-methylpyrimidine80-90
32-(Chloromethyl)-4-methylpyrimidine, EthylamineK₂CO₃, Ethanol, refluxThis compound60-75

Purification and Isolation Techniques for this compound

The purification of the final product is essential to remove unreacted starting materials, reagents, and any side products. A combination of techniques is typically employed.

Extraction: After the reaction is complete, an initial work-up often involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and an aqueous solution. Acid-base extraction can be particularly effective for separating the basic amine product from non-basic impurities. The crude product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basifying the aqueous layer and re-extracting with an organic solvent.

Chromatography: Column chromatography is a powerful technique for separating the target amine from closely related impurities. Normal-phase chromatography on silica (B1680970) gel is commonly used. Due to the basic nature of the amine, tailing of the product peak can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. Alternatively, amine-functionalized silica gel can be used as the stationary phase for improved separation.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

Crystallization: If the product is a solid, or if a solid salt can be formed (e.g., hydrochloride or tartrate), crystallization or recrystallization can be an excellent method for achieving high purity.

Novel and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and safer methodologies. These principles can be applied to the synthesis of this compound.

Catalytic Strategies for Efficient this compound Formation

While the classical approach involves a stoichiometric reaction, catalytic methods can offer significant advantages in terms of efficiency and atom economy.

Catalytic N-Alkylation: A promising sustainable alternative to the use of alkyl halides is the direct N-alkylation of amines with alcohols. In this context, ethylamine could be reacted with 4-methyl-2-(hydroxymethyl)pyrimidine in the presence of a suitable catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes (e.g., ruthenium, iridium), generates water as the only byproduct, making it a highly atom-economical and environmentally benign process.

Reductive Amination: The reductive amination of 4-methylpyrimidine-2-carbaldehyde with ethylamine is another catalytic approach. This can be performed as a one-pot reaction using a variety of reducing agents and catalysts. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) or the use of hydride reagents in the presence of a catalyst can efficiently effect this transformation.

Catalytic StrategyPrecursorsCatalystAdvantages
Catalytic N-Alkylation4-methyl-2-(hydroxymethyl)pyrimidine, EthylamineRu or Ir complexesHigh atom economy, water as the only byproduct.
Reductive Amination4-methylpyrimidine-2-carbaldehyde, EthylaminePd/C, H₂ or NaBH₃CNOne-pot procedure, avoids the use of halogenated intermediates.

Continuous Flow and Microreactor Technologies in this compound Production

The use of continuous flow and microreactor technologies offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up.

The synthesis of secondary amines via the nucleophilic substitution of alkyl halides with primary amines is well-suited for implementation in a continuous flow setup. A solution of 2-(chloromethyl)-4-methylpyrimidine and a solution of ethylamine and a base can be continuously pumped and mixed in a heated microreactor or a packed-bed reactor. The short residence times and precise temperature control offered by these systems can lead to higher yields, improved selectivity by minimizing the formation of the tertiary amine byproduct, and safer handling of potentially exothermic reactions. The output from the reactor can be directly fed into an in-line purification system, such as a liquid-liquid extractor or a continuous chromatography unit, allowing for an integrated and automated production process. This approach is particularly advantageous for the large-scale production of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern medicinal and process chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.govwisdomgale.com For pyrimidine (B1678525) derivatives, several green chemistry approaches have been developed that offer significant advantages over traditional synthetic methods. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Solvents: Traditional organic syntheses often rely on hazardous volatile organic compounds (VOCs). Green approaches advocate for the use of safer solvents such as water, ethanol, glycerol, or ionic liquids, which are less toxic and more environmentally benign. rasayanjournal.co.inmdpi.com Solvent-free reactions, where reactants are ground together (mechanochemistry) or heated without a solvent, represent an even more sustainable option, reducing waste and simplifying purification. rasayanjournal.co.inmdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and selectivity in small amounts, and can often be recycled and reused. nih.gov For the synthesis of pyrimidine rings and their functionalization, catalysts like modified ZnO nanoparticles or palladium complexes have been employed. rasayanjournal.co.inmdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions (e.g., in water at ambient temperature), avoiding the need for harsh reagents. wisdomgale.commdpi.com

Energy Efficiency: Alternative energy sources can significantly reduce the energy consumption of chemical reactions. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes, leading to higher yields and cleaner reactions. wisdomgale.comrasayanjournal.co.in Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the formation of pyrimidine-based structures. rasayanjournal.co.in

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. nih.gov Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are highly atom-economical. rasayanjournal.co.innih.gov These one-pot syntheses reduce the number of steps, minimize the generation of by-products, and simplify workup procedures. rasayanjournal.co.in

The following table summarizes various green chemistry techniques that could be adapted for the synthesis of this compound or its precursors.

Green Chemistry TechniquePrinciple(s) AddressedPotential Application in SynthesisBenefits
Microwave-Assisted Synthesis Energy Efficiency, Waste PreventionCondensation and cyclization steps to form the pyrimidine ring.Faster reaction rates, higher yields, reduced byproduct formation. rasayanjournal.co.in
Ultrasound Irradiation Energy EfficiencyOne-pot synthesis of pyrimidine analogues.Environmentally friendly, highly effective for certain heterocyclic syntheses. rasayanjournal.co.in
Solvent-Free Reactions Use of Safer Solvents, Waste PreventionGrinding reactants together (mechanochemistry) for condensation steps.Eliminates solvent waste, simplifies purification, can lead to high yields. rasayanjournal.co.inmdpi.com
Biocatalysis Use of Catalysts, Designing Safer ChemicalsEnzymatic resolution or asymmetric synthesis of chiral intermediates.High selectivity, mild reaction conditions (water, neutral pH), reduces hazardous waste. mdpi.comnih.gov
Multicomponent Reactions (MCRs) Atom Economy, Waste PreventionCombining an aldehyde, a β-dicarbonyl compound, and a urea/guanidine (B92328) derivative to build the pyrimidine core in one step.Reduces reaction steps, minimizes waste, increases efficiency. rasayanjournal.co.innih.gov
Use of Green Solvents Use of Safer SolventsEmploying water, ethanol, or ionic liquids as the reaction medium.Reduces toxicity and environmental impact compared to traditional volatile organic solvents. rasayanjournal.co.inmdpi.com

Elucidation of Molecular Structure and Conformational Dynamics of Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine Via Advanced Spectroscopic and Analytical Techniques

X-ray Crystallography for Solid-State Structural Determination of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Crystal Packing and Intermolecular Interactions within this compound Structures

Polymorphism and Co-crystallization Studies of this compound

There is a lack of specific studies on the polymorphism and co-crystallization of this compound in published literature. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and could be anticipated for this compound. Different polymorphs would arise from variations in the intermolecular interactions and packing arrangements, potentially leading to different physical properties such as melting point and solubility.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, could be explored for this compound. The hydrogen bonding capabilities of the secondary amine and the pyrimidine (B1678525) nitrogen atoms make it a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bond donors or acceptors. Such studies could be valuable for modifying the physicochemical properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Predicted FT-IR and Raman Vibrational Modes:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (secondary amine)Stretching3300-3500Medium
C-H (aromatic)Stretching3000-3100Medium
C-H (aliphatic)Stretching2850-3000Strong
C=N (pyrimidine)Stretching1640-1690Medium-Strong
C=C (pyrimidine)Stretching1550-1620Medium-Strong
N-HBending1550-1650Medium
C-H (aliphatic)Bending1350-1480Medium
C-NStretching1000-1250Medium

The FT-IR spectrum is expected to show a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyrimidine ring are anticipated to be in the 1550-1690 cm⁻¹ region, which is characteristic for heteroaromatic systems. The region below 1500 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and stretching vibrations, constituting the "fingerprint" region for this molecule.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are expected to give rise to strong Raman bands. The C-H stretching vibrations would also be visible.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation of this compound

To ensure the purity of this compound and to separate it from potential isomers or impurities, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC would likely be the method of choice for purity assessment. A C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities. Detection could be achieved using a UV detector, likely at a wavelength where the pyrimidine ring exhibits strong absorbance (around 254 nm).

Gas Chromatography (GC): Gas chromatography could also be employed, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide high sensitivity and allow for the identification of impurities based on their mass-to-charge ratio.

Isomer Separation: In the synthesis of this compound, positional isomers could potentially be formed. For instance, the methyl group could be at a different position on the pyrimidine ring. Chiral chromatography would be necessary if the compound is chiral and enantiomeric separation is required, although the parent molecule itself is not chiral.

Purity Assessment Data Table (Hypothetical HPLC Method):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min

This hypothetical method would need to be optimized for the specific sample and instrumentation used.

Computational and Theoretical Investigations of Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) has become a standard method for studying the ground state properties of molecules due to its balance of accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations are employed to determine optimized molecular geometries, total energies, and thermodynamic parameters. researchgate.netjchemrev.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

For a molecule like this compound, DFT studies would typically involve geometry optimization to find the lowest energy structure. The results of such a hypothetical calculation could yield the following structural parameters:

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Value
Total Energy (Hartree) -552.789
Dipole Moment (Debye) 2.15
C-N (ring) Bond Length (Å) 1.34
C-N (amine) Bond Length (Å) 1.46
N-C-C (ethyl) Bond Angle (°) 110.5

These energetic and geometric parameters are essential for understanding the molecule's stability and can be used as a starting point for more complex simulations. jchemrev.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. materialsciencejournal.org For this compound, an MEP analysis would likely show regions of negative potential around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the amine and methyl groups.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO may be distributed over the entire molecule. materialsciencejournal.orgresearchgate.net

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Energy (eV)
HOMO Energy -6.54
LUMO Energy -0.21
HOMO-LUMO Gap 6.33

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior of this compound

Furthermore, MD simulations can model the behavior of the molecule in a solvent, providing information about its solvation properties and how it interacts with surrounding solvent molecules. This is crucial for predicting its solubility and behavior in biological environments. mdpi.com The simulation tracks the trajectory of each atom over time, allowing for the analysis of properties such as root-mean-square deviation (RMSD) to assess conformational stability. mdpi.com

In Silico Prediction of Biological Interactions and Ligand-Target Binding for this compound

Computational methods are extensively used in drug discovery to predict the potential biological activity of compounds. In silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the interactions of this compound with biological macromolecules.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.commdpi.commdpi.com For this compound, docking studies could be performed with various protein targets to predict its binding affinity and mode of interaction. Pyrimidine derivatives are known to interact with a range of biological targets, including kinases and other enzymes. rsc.orgnih.govnih.gov

A typical docking study would involve preparing the 3D structure of the ligand (this compound) and the receptor protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field. The results would indicate the most likely binding pose and provide an estimate of the binding energy. For instance, a hypothetical docking study against a kinase could reveal key hydrogen bonding interactions between the pyrimidine nitrogen atoms and amino acid residues in the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Value
Binding Energy (kcal/mol) -7.8
Interacting Residues LYS72, GLU91, LEU134
Type of Interactions Hydrogen bonds, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.orgnih.gov While a QSAR model cannot be developed for a single compound, if a series of related pyrimidine derivatives with known biological activities were available, a QSAR model could be built to predict the activity of new compounds like this compound.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound in the series and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov Such models can guide the design of new derivatives with improved potency and selectivity. nih.gov

Computational Analysis of Reaction Mechanisms Involving this compound

As of the latest available research, specific computational studies detailing the reaction mechanisms involving this compound are not present in the public scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and kinetic parameters, such analyses have not been published for this particular compound.

Theoretical investigations are crucial for understanding the reactivity of heterocyclic compounds like this compound. These studies can predict the most likely sites for nucleophilic or electrophilic attack, the stability of intermediates, and the energy barriers associated with different reaction pathways. This information is invaluable for optimizing synthetic routes, predicting potential byproducts, and designing novel reactions.

Although direct computational data for the title compound is unavailable, the broader field of pyrimidine chemistry has benefited from theoretical analyses. For instance, computational studies on related pyrimidine derivatives have explored mechanisms of multicomponent reactions for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These studies often investigate the thermodynamics and kinetics of key reaction steps like Knoevenagel condensation, Michael addition, and subsequent cyclizations.

Furthermore, theoretical models have been employed to understand enzymatic reactions involving pyrimidine cores, for example, in the study of dihydropyrimidinase, which catalyzes the reversible ring opening of dihydropyrimidines. Such research highlights the utility of computational methods in mapping out complex biochemical pathways.

The absence of specific computational mechanism studies for this compound represents a gap in the current body of scientific knowledge. Future research in this area would be beneficial for a more complete understanding of its chemical behavior and reactivity. Such studies could provide valuable data on its potential synthetic applications and interactions in various chemical environments.

Biological Activities and Mechanistic Studies of Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine

Investigation of Molecular Targets and Ligand-Receptor Interactions of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

There is no available research detailing the molecular targets or ligand-receptor interactions of this compound.

Enzyme Inhibition and Activation Assays with Kinetic Characterization

No studies reporting on the effects of this compound in enzyme inhibition or activation assays have been found. Consequently, data on its kinetic characterization, such as IC50 or Ki values, are not available.

Receptor Binding Profiling and Selectivity Studies of this compound

There is no published data on the receptor binding profile of this compound. Information regarding its affinity for specific receptors (e.g., Kd values) or its selectivity across different receptor types is absent from the scientific literature.

Cellular Pathway Modulation by this compound

Research on how this compound may modulate cellular pathways has not been published.

Analysis of Signal Transduction Pathways Affected by this compound

There are no available studies analyzing the effects of this compound on any signal transduction pathways.

Gene Expression and Proteomic Changes Induced by this compound

No data from gene expression or proteomic analyses following cellular exposure to this compound have been reported in the literature.

In Vitro Pharmacological Characterization of this compound

A detailed in vitro pharmacological characterization of this compound is not available. Reports on its effects in various in vitro models are absent from current scientific publications.

Due to the absence of research data in these areas, it is not possible to provide a detailed article on the biological activities of this specific compound.

Cell-Based Functional Assays for Specific Biological Responses

Cell-based functional assays are crucial for determining the biological effects of novel compounds on cellular processes. For derivatives structurally related to this compound, these assays have primarily focused on anticancer activities.

A series of 2,4-disubstituted pyrimidine (B1678525) derivatives have been evaluated for their potential as dual ligands for estrogen receptor alpha (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. nih.gov In these studies, various cell lines, including the MCF-7 breast cancer cell line, were utilized to assess the antiproliferative and cytotoxic effects of these compounds.

One notable analog, a 2-(4-hydroxylphenyl)pyrimidine derivative, demonstrated significantly higher efficacy in MCF-7 cancer cells compared to the standard drug tamoxifen. nih.gov This compound exhibited a potent ERα binding affinity with an IC50 value of 1.64 μM and excellent VEGFR-2 inhibition with an IC50 of 0.085 μM. nih.gov Further investigation in cell-based assays revealed that this compound could induce apoptosis and reduce cell migration in MCF-7 cells. nih.gov These effects were accompanied by the inhibition of the Raf-1/MAPK/ERK signaling pathway, a critical pathway in cancer cell proliferation and survival. nih.gov

The table below summarizes the in vitro activities of a representative analog.

Compound IDTargetAssayCell LineActivity (IC50)
II-9OHERαBinding Affinity-1.64 μM
II-9OHVEGFR-2Inhibition-0.085 μM
II-9OH-AntiproliferationMCF-7More efficacious than tamoxifen

High-Throughput Screening (HTS) and Phenotypic Screening Approaches

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. While specific HTS campaigns for this compound have not been reported, the pyrimidine scaffold is frequently included in screening libraries due to its diverse biological activities.

Phenotypic screening, an approach that identifies compounds based on their effects on cellular phenotypes, has been successfully employed for pyrimidine derivatives. For instance, a program aimed at identifying small molecule inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in cancer, screened a library of compounds and identified a series of 2-aminopyrimidine (B69317) derivatives as potent inhibitors. nih.gov The initial hits from this screen showed inhibitory activity with IC50 values around 10 μM. nih.gov Subsequent optimization of these hits focused on improving their physicochemical properties while maintaining their inhibitory activity. nih.gov

In Vivo Mechanistic Studies in Pre-clinical Models Related to this compound

Target Validation and Mechanism of Action Elucidation in Model Organisms

In vivo studies are essential to validate the targets identified in vitro and to understand the mechanism of action of a compound in a whole organism. For analogs of this compound, in vivo studies have provided further evidence for their anticancer potential.

The dual ERα/VEGFR-2 targeting compound II-9OH was evaluated in a chick chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis. nih.gov This compound demonstrated significant inhibition of angiogenesis, which is a crucial process for tumor growth and metastasis. nih.gov This in vivo activity supports the in vitro findings and validates VEGFR-2 as a key target for this class of compounds.

Furthermore, in a xenograft model using MV-4-11 cells, a novel CDK9/HDAC dual inhibitor based on a 2-aminopyrimidine scaffold showed significant antitumor potency, with a tumor growth inhibition of 29.98%. nih.gov

Pharmacokinetic and Pharmacodynamic Principles of this compound in Non-Human Systems

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics (PD) relates to the drug's effect on the body. For pyrimidine analogues, intracellular activation is a key pharmacokinetic principle. nih.govnih.gov These compounds often act as prodrugs that need to be metabolized within the cell to their active forms. nih.govnih.gov

The intracellular concentration of the activated form of the drug is critical for its efficacy. nih.gov For many pyrimidine analogues used in oncology, a linear relationship has been observed between the administered dose and the plasma concentration. nih.gov However, the intracellular pharmacokinetics, particularly the saturation of activation pathways, can be more complex and dose-limiting. nih.gov

A study on a series of 2-substituted aniline (B41778) pyrimidine derivatives as Mer/c-Met dual inhibitors revealed that while a lead compound showed potent dual-target inhibition, its pharmacokinetic analysis indicated low oral bioavailability (F: 2.84%), which prompted further structural optimization. mdpi.com A subsequent analog, 17c, demonstrated more favorable pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and Its Derivatives

Systematic Modifications of the Pyrimidine Core and Side Chains

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For 2,4-disubstituted pyrimidines, systematic modifications have been explored to optimize their activity as dual ERα/VEGFR-2 ligands.

The SAR studies revealed that a hydrogen-bonding interaction in the head section of the molecule is a crucial factor for enhancing the ERα-binding affinity. nih.gov Specifically, the presence of a hydroxyl group on the phenyl ring at the 2-position of the pyrimidine core was found to be important for activity.

In another study focusing on 2-aminopyrimidine derivatives as inhibitors of the Wnt signaling pathway, the pyrimidine core was extensively decorated to improve the physicochemical profile of the initial hits. nih.gov This led to the identification of a compound with comparable inhibitory activity to the initial hits but with improved solubility and metabolic stability. nih.gov

The table below illustrates the impact of systematic modifications on the biological activity of 2-substituted aniline pyrimidine derivatives as Mer/c-Met dual inhibitors.

CompoundR1R2Mer IC50 (nM)c-Met IC50 (nM)
18c HCl18.5 ± 2.333.6 ± 4.3
17c FH6.4 ± 1.826.1 ± 7.7

These studies highlight the importance of systematic modifications of the pyrimidine core and its substituents in fine-tuning the biological activity and pharmacokinetic properties of this class of compounds.

Exploration of Bioisosteric Replacements to Modulate Activity

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric modifications could be explored to modulate its hypothetical biological activity.

Table 1: Potential Bioisosteric Replacements for this compound

Original Moiety Bioisosteric Replacement Rationale for Replacement
Ethyl GroupCyclopropyl (B3062369), IsopropylTo introduce conformational rigidity and potentially alter metabolic stability.
Methyl Group (on pyrimidine)Trifluoromethyl, HalogenTo modify electronic properties and potentially enhance binding affinity through halogen bonding.
Pyrimidine RingPyridine (B92270), TriazineTo explore alternative hydrogen bonding patterns and modulate the overall electronic character of the core scaffold. cambridgemedchemconsulting.com
Amine LinkerAmide, Ether, ThioetherTo alter the hydrogen bonding capacity and flexibility of the linker between the ethyl group and the pyrimidine ring.

For instance, replacing the ethyl group with a cyclopropyl moiety could introduce conformational constraint, which might lead to a more favorable binding orientation within a target protein. Similarly, substitution of the methyl group on the pyrimidine ring with a trifluoromethyl group would significantly alter the electronic nature of the ring, potentially influencing its pKa and interaction with biological targets. The replacement of the pyridine nitrogen atom with a 'C-CN' unit is another strategy that has been used to improve biological activity. researchgate.net

Quantitative Correlation Between Structural Features and Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mui.ac.ir For a series of analogs of this compound, a QSAR study could provide valuable insights into the structural requirements for a particular biological response.

A hypothetical QSAR study for a series of this compound analogs might involve the generation of a dataset of compounds with varying substituents at different positions of the pyrimidine ring and the ethylamine (B1201723) side chain. The biological activity of these compounds would be determined in a relevant assay (e.g., inhibition of a specific kinase). Subsequently, a variety of molecular descriptors would be calculated for each compound.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study

Descriptor Class Specific Descriptors Potential Influence on Activity
Electronic Dipole moment, Partial chargesGoverns electrostatic interactions with the target protein.
Steric Molecular volume, Surface areaDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogP, Molar refractivityInfluences membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a QSAR model. A hypothetical QSAR equation might look like this:

Log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C

This equation would suggest that higher hydrophobicity and a larger dipole moment are beneficial for activity, while a larger molecular volume is detrimental, indicating a sterically constrained binding site. Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. imist.ma The predictive power of QSAR models can be further enhanced by employing more advanced machine learning techniques like artificial neural networks. mui.ac.ir

Derivatives and Analogues of Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine: Synthetic Design and Research

Rational Design Principles for Novel Ethyl[(4-methylpyrimidin-2-yl)methyl]amine Derivatives

The design of new chemical entities derived from a lead compound like this compound is a highly structured process. It leverages an understanding of molecular interactions to predict how structural changes will affect a compound's behavior. Modern drug design employs a variety of strategies, from conceptually replacing core structures to analyzing vast datasets of activity readouts.

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping is a widely used strategy in medicinal chemistry to identify isofunctional molecular structures with distinct core backbones. biorxiv.orgbhsai.org The objective is to discover novel core structures that maintain or improve the desired biological activity while offering superior properties, such as enhanced specificity, better pharmacokinetics, or a more favorable intellectual property position. researchgate.net For this compound, the pyrimidine (B1678525) core can be replaced with other heterocyclic systems that preserve the spatial orientation of key substituents. Examples of potential isosteric replacements for the pyrimidine ring include other nitrogen-containing heterocycles like pyrazine, pyridazine, or fused bicyclic systems such as purines or pyrazolo[3,4-d]pyrimidines. nih.govrsc.org This approach has been successfully used to develop new series of kinase inhibitors and other therapeutic agents. nih.govresearchgate.net

Fragment-based drug design (FBDD) offers a complementary approach. nih.govnih.gov This method involves deconstructing the lead molecule into its constituent fragments:

The 4-methylpyrimidine (B18481) moiety (a heteroaromatic recognition element).

The methylamine (B109427) linker (a structural bridge).

The N-ethyl group (a substituent influencing solubility and binding).

Each fragment can be individually optimized or replaced. For instance, libraries of different heterocyclic fragments could be explored to replace the pyrimidine ring, while various alkyl or functionalized chains could substitute for the N-ethyl group to probe for new interactions with a biological target. biorxiv.orgacs.org Computational tools can then be used to reassemble these optimized fragments into novel molecules with predicted high affinity. acs.org

Design StrategyDescriptionExample Modification for this compound
Scaffold HoppingReplacing the core pyrimidine ring with a different heterocyclic scaffold while maintaining the original orientation of side chains.Replacing 4-methylpyrimidine with 6-methyl-pyrazolo[3,4-d]pyrimidine.
Fragment-Based LinkingIdentifying fragments that bind to adjacent sites and linking them to create a more potent molecule.Linking a known pyrimidine-binding fragment to a separate fragment that interacts favorably in a nearby pocket.
Fragment GrowingStarting with a core fragment (e.g., 4-methylpyrimidine) and systematically adding chemical groups to explore and exploit nearby binding interactions.Adding a hydroxyl group to the N-ethyl moiety to form N-(2-hydroxyethyl) to potentially form a new hydrogen bond.

Data-Driven Design Based on Established SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing empirical data on how specific structural modifications influence biological activity. nih.govcollaborativedrug.com A systematic SAR campaign for this compound would involve synthesizing a matrix of analogues where each of the three core components is methodically altered.

For example, a study might explore:

Position of the methyl group: Moving the methyl group from position 4 to position 5 or 6 on the pyrimidine ring.

Substituents on the pyrimidine ring: Replacing the methyl group with other functionalities like halogens, methoxy (B1213986) groups, or trifluoromethyl groups to probe electronic and steric effects.

Nature of the N-alkyl group: Replacing the N-ethyl group with a series of alkyl groups (methyl, propyl, isopropyl, cyclopropyl) or small functionalized moieties.

The resulting biological data from these analogues allow medicinal chemists to build a detailed SAR model. nih.gov This model can reveal which structural features are essential for activity, which regions of the molecule are sensitive to modification, and where bulk or specific functional groups are tolerated or beneficial. This data-driven approach guides the rational design of next-generation compounds with improved potency and selectivity. mdpi.com

Molecular ComponentModification ExampleRationale / Information Gained from SAR
Pyrimidine CoreReplace 4-methyl with 4-chloroProbes the effect of an electron-withdrawing group vs. an electron-donating group on activity.
Pyrimidine CoreAdd a substituent at the 5-positionDetermines if there is steric tolerance or a potential for new interactions in this region.
Alkylamine LinkerIncrease linker length to ethylamine (B1201723) (-CH2CH2NH-)Evaluates the optimal distance between the pyrimidine ring and the N-substituent.
N-Ethyl GroupReplace ethyl with cyclopropylmethylIntroduces conformational rigidity and explores a different region of chemical space.
N-Ethyl GroupReplace ethyl with 2-methoxyethylAssesses the impact of adding a hydrogen bond acceptor and increasing polarity.

Synthetic Strategies for Diverse this compound Analogues

The theoretical design of novel analogues must be paired with robust and flexible synthetic methodologies. The modular nature of this compound allows for divergent synthetic routes, where a common intermediate can be used to generate a wide array of derivatives.

Functionalization of the Pyrimidine Moiety

The pyrimidine ring is a versatile scaffold that can be functionalized using a range of modern organic chemistry reactions. researchgate.net Starting from a suitably substituted precursor, such as 2-chloro-4-methylpyrimidine (B15830), various groups can be introduced.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reacting a chloropyrimidine with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents onto the pyrimidine core. acs.orgnih.govnih.govmdpi.com This is a highly reliable method for creating biaryl structures. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with aryl halides, enabling the introduction of substituted amino groups at various positions on the pyrimidine ring. researchgate.netnih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups (like chlorides) by nucleophiles. This allows for the introduction of amines, alkoxides, and thiolates.

Direct C-H Functionalization: Emerging methods allow for the direct conversion of C-H bonds on the pyrimidine ring to C-N or C-C bonds, offering a more atom-economical approach to diversification. nih.gov

Modification of the Alkylamine Linker

The length, rigidity, and polarity of the linker connecting the pyrimidine ring to the terminal amine can significantly impact a molecule's biological activity. nih.govresearchgate.net Synthetic strategies to modify this linker are crucial for optimization.

Reductive Amination: A common and versatile method for forming amines involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine or iminium ion intermediate. stackexchange.comorgoreview.com To synthesize analogues of this compound, one could start with 4-methylpyrimidine-2-carboxaldehyde and react it with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. acs.orgorganic-chemistry.orgwikipedia.org

Multi-component Reactions: Reactions like the aldehyde-alkyne-amine (A³) coupling can generate complex and diverse propargylamine (B41283) linkers in a single step, which can be further modified. nih.gov

Alkylation of Amines: A precursor like (4-methylpyrimidin-2-yl)methanamine (B1343220) can be alkylated with different electrophiles to introduce varied linker structures, although this method can sometimes lead to over-alkylation. researchgate.net

Substitution and Derivatization of the N-Ethyl Group

The N-ethyl group can be readily modified to fine-tune properties such as solubility, metabolic stability, and target engagement. The synthesis of N-substituted derivatives is a cornerstone of medicinal chemistry. asianpubs.orggoogle.com

Synthesis from Primary Amines: The most straightforward approach involves using a common precursor, such as (4-methylpyrimidin-2-yl)methanamine, and reacting it with various aldehydes or ketones via reductive amination to install diverse substituents on the nitrogen atom.

N-Acylation: Reaction of the secondary amine precursor, [(4-methylpyrimidin-2-yl)methyl]amine, with acyl chlorides or anhydrides would yield a series of amides, introducing a hydrogen bond donor and altering the electronic properties of the nitrogen atom.

Synthesis from Alternative Precursors: To access a broader range of diversity, one can employ different starting amines in the initial coupling step. For example, using tryptamine (B22526) or other functionalized ethylamines in a reductive amination with 4-methylpyrimidine-2-carboxaldehyde would directly yield more complex analogues. nih.gov

Component to ModifySynthetic ReactionExample ReagentsResulting Analogue Type
Pyrimidine MoietySuzuki Coupling2-Chloro-4-methylpyrimidine + Phenylboronic acid4-Methyl-2-phenylpyrimidine derivatives
Pyrimidine MoietyBuchwald-Hartwig Amination2-Chloro-4-methylpyrimidine + Aniline (B41778)N-phenyl-4-methylpyrimidin-2-amine derivatives
Alkylamine LinkerReductive Amination4-Methylpyrimidine-2-carboxaldehyde + EthylamineForms the parent this compound
N-Ethyl GroupReductive Amination(4-Methylpyrimidin-2-yl)methanamine + AcetoneN-Isopropyl-[(4-methylpyrimidin-2-yl)methyl]amine
N-Ethyl GroupN-Acylation[(4-Methylpyrimidin-2-yl)methyl]amine + Acetyl chlorideN-Acetyl-N-[(4-methylpyrimidin-2-yl)methyl]amine

Advanced Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound necessitates a rigorous and multi-faceted approach to structural elucidation and characterization. A combination of spectroscopic and spectrometric techniques is indispensable for confirming the identity, purity, and detailed structural features of these newly synthesized chemical entities. The data derived from these methods provide the foundational evidence for structure-activity relationship (SAR) studies.

Modern analytical techniques play a pivotal role in the unambiguous characterization of these novel derivatives. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns, offering insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to provide a complete picture of the molecular framework.

¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity, and their proximity to neighboring protons. For a hypothetical derivative, such as N-benzyl- N-ethyl-(4-methylpyrimidin-2-yl)methanamine, the proton signals for the ethyl and benzyl (B1604629) groups, as well as the pyrimidine ring, would be distinctly observable and assignable.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Characteristic stretching and bending vibrations for C-H, C=N, and C=C bonds within the pyrimidine ring and its substituents can be readily identified.

The table below presents hypothetical yet representative characterization data for a novel derivative, illustrating the type of information obtained from these analytical techniques.

TechniqueObserved Data for a Hypothetical Derivative: N-benzyl-N-ethyl-(4-methylpyrimidin-2-yl)methanamine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.55 (d, 1H, pyrimidine-H6), 6.90 (d, 1H, pyrimidine-H5), 7.40-7.25 (m, 5H, Ar-H), 3.80 (s, 2H, CH₂-benzyl), 3.75 (s, 2H, CH₂-pyrimidine), 2.60 (q, 2H, CH₂-ethyl), 2.50 (s, 3H, CH₃-pyrimidine), 1.15 (t, 3H, CH₃-ethyl)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 168.0 (C2-pyrimidine), 167.5 (C4-pyrimidine), 157.0 (C6-pyrimidine), 138.0 (C-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 127.0 (CH-Ar), 117.0 (C5-pyrimidine), 58.0 (CH₂-benzyl), 55.0 (CH₂-pyrimidine), 48.0 (CH₂-ethyl), 24.0 (CH₃-pyrimidine), 12.0 (CH₃-ethyl)
IR (KBr, cm⁻¹) 3030 (Ar C-H str.), 2970 (Aliphatic C-H str.), 1595, 1560 (C=N, C=C str.), 1450 (C-H bend)
HRMS (ESI+) m/z Calculated for C₁₅H₁₉N₃ [M+H]⁺: 254.1657, Found: 254.1655

Comparative Biological and Biophysical Evaluation of this compound Analogues

The rationale behind synthesizing a library of this compound analogues is to systematically probe the structure-activity relationships (SAR) that govern their biological and biophysical properties. By making targeted modifications to different parts of the molecule, researchers can identify key structural features that enhance potency, selectivity, and other desirable pharmacological characteristics.

A common approach in medicinal chemistry is to explore the effect of various substituents on a core scaffold. For the this compound series, modifications can be introduced at several positions, including the ethyl group, the methyl group on the pyrimidine ring, and by substitution on the pyrimidine ring itself.

The biological evaluation of these analogues often involves screening them against a specific biological target, such as an enzyme or a receptor. The potency of the compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ or Kₔ).

For instance, a series of analogues might be tested for their ability to inhibit a particular kinase, a class of enzymes frequently implicated in cancer and inflammatory diseases. The results of such a screening can reveal important SAR trends. For example, replacing the ethyl group with larger alkyl or aryl groups might lead to a significant change in inhibitory activity, suggesting the presence of a hydrophobic pocket in the enzyme's active site.

Biophysical techniques are also employed to gain a deeper understanding of the molecular interactions between the analogues and their biological targets. Techniques such as Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic information about the binding event, including the enthalpy (ΔH) and entropy (ΔS) of binding. Surface Plasmon Resonance (SPR) is another powerful technique used to measure the kinetics of binding and dissociation (kₐ and kₔ).

The following interactive data table provides a hypothetical example of a comparative biological evaluation for a series of this compound analogues against a target kinase.

Compound IDR¹ Substituent (on amine)R² Substituent (on pyrimidine)Kinase Inhibition (IC₅₀, nM)Binding Affinity (Kₔ, nM)
1Ethyl4-Methyl500750
2Propyl4-Methyl250350
3Benzyl4-Methyl5075
4Ethyl4-Ethyl450680
5Ethyl4-Trifluoromethyl8001200

The hypothetical data in the table illustrates that modifying the N-substituent from ethyl to a larger, more lipophilic group like benzyl (Compound 3) leads to a significant increase in both inhibitory potency and binding affinity. Conversely, introducing an electron-withdrawing group like trifluoromethyl on the pyrimidine ring (Compound 5) appears to be detrimental to activity. These types of comparative studies are crucial for guiding the design of more effective and selective therapeutic agents based on the this compound scaffold.

Advanced Research Applications and Methodological Contributions of Ethyl 4 Methylpyrimidin 2 Yl Methyl Amine

Utilization of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine as a Chemical Probe in Biological Systems

While direct studies explicitly detailing the use of this compound as a chemical probe are not extensively documented in peer-reviewed literature, its structural framework is analogous to other pyrimidine (B1678525) derivatives that have been successfully employed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The 4-methylpyrimidine (B18481) core of this compound is a common feature in molecules designed to target enzymes like kinases, for which pyrimidines can act as hinge-binding motifs.

The potential utility of this compound as a chemical probe stems from its ability to serve as a scaffold for the attachment of reporter groups (e.g., fluorophores, biotin) or photoreactive moieties. Such modifications would allow for the visualization of target localization within cells, the identification of binding partners through affinity-based pulldown assays, or the covalent labeling of target proteins for subsequent proteomic analysis. For instance, the secondary amine in the ethylamine (B1201723) side chain offers a reactive handle for chemical derivatization without significantly altering the core structure that may be responsible for target engagement.

The development of a chemical probe based on this scaffold would enable researchers to investigate the biological roles of its putative targets in a cellular context. This could involve elucidating signaling pathways, validating drug targets, and understanding mechanisms of drug action or resistance.

Table 1: Potential Chemical Probe Applications Based on the this compound Scaffold

Probe Type Reporter/Tag Potential Application Target Class Example
Affinity-based Probe Biotin Identification of binding proteins from cell lysates Kinases, Dehydrogenases
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine) Visualization of target localization in cells Cellular imaging of target enzymes

Development of Analytical Methodologies Using this compound as a Reference Standard

In the field of analytical chemistry, well-characterized reference standards are crucial for the accurate identification and quantification of chemical substances. While this compound is not currently listed as an official pharmacopoeial reference standard, it holds the potential to serve as one in specific analytical contexts, particularly in the quality control of related pharmaceutical compounds or in metabolic studies.

The development of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) for the detection and quantification of pyrimidine-based active pharmaceutical ingredients (APIs) would benefit from the availability of pure this compound as a reference material. It could be used to:

Establish Retention Times: In chromatographic methods, the retention time of a known standard is used to identify the compound in a complex mixture.

Generate Calibration Curves: For quantitative analysis, a series of dilutions of the reference standard are used to create a calibration curve, which allows for the determination of the concentration of the analyte in an unknown sample.

Method Validation: Reference standards are essential for validating the accuracy, precision, linearity, and specificity of new analytical methods.

Given its defined chemical structure and molecular weight, this compound could also be used as an internal standard in quantitative mass spectrometry-based assays, provided it is isotopically labeled.

Table 2: Potential Analytical Applications of this compound as a Reference Standard

Analytical Technique Application Purpose
High-Performance Liquid Chromatography (HPLC) Quality control of related APIs Identification and quantification of impurities or related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) Pharmacokinetic studies Quantification of the compound and its metabolites in biological fluids.

Contributions of this compound Research to Novel Synthetic Methodology Development

The synthesis of substituted pyrimidines is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrimidine ring. Research into the synthesis of specific derivatives like this compound can contribute to the refinement and expansion of these synthetic methodologies.

The construction of the this compound scaffold can be approached through several synthetic strategies. A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this specific molecule, a plausible route would involve the reaction of 4,4-dimethoxy-2-butanone (B155242) with guanidine (B92328) to form the 2-amino-4-methylpyrimidine (B85506) core, followed by functionalization at the 2-amino position.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl and N-alkyl aminopyrimidines. mdpi.com The application of such modern synthetic methods to the synthesis of this compound and its analogues can lead to the development of more efficient, scalable, and versatile routes to this class of compounds. Challenges in regioselectivity and functional group tolerance encountered during these syntheses often spur innovation in catalyst design and reaction optimization, thereby contributing to the broader field of synthetic methodology.

For example, the selective N-alkylation of the exocyclic amino group in the presence of the endocyclic nitrogen atoms of the pyrimidine ring can be a synthetic challenge. Research focused on achieving such selectivity for compounds like this compound can lead to the discovery of novel protecting group strategies or selective alkylating conditions that are applicable to a wider range of heterocyclic amines.

Role of this compound in Advancing Fundamental Pyrimidine Chemistry

The study of this compound and its derivatives contributes to the fundamental understanding of pyrimidine chemistry by providing insights into structure-activity relationships (SAR). The pyrimidine ring is electron-deficient, and its reactivity is significantly influenced by the nature and position of its substituents.

The 4-methyl group on the pyrimidine ring of this compound is an electron-donating group, which can influence the basicity of the ring nitrogens and the susceptibility of the ring to nucleophilic attack. The ethylaminomethyl group at the 2-position further modulates the electronic properties and steric environment of the molecule.

Systematic modifications of this scaffold and the subsequent evaluation of the biological activity of the resulting analogues can provide valuable data for establishing robust SAR models. For instance, varying the length and branching of the alkyl group on the exocyclic amine or introducing different substituents at the 4- and 6-positions of the pyrimidine ring can reveal key structural requirements for interaction with a specific biological target. These studies help to map the pharmacophore and guide the design of more potent and selective molecules. nih.gov

Furthermore, detailed spectroscopic and crystallographic analysis of this compound can provide precise information about its conformational preferences, bond lengths, and angles. This data is invaluable for computational chemistry studies, such as molecular docking and quantum mechanical calculations, which aim to understand the nature of intermolecular interactions between the pyrimidine scaffold and its biological targets at the atomic level.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl[(4-methylpyrimidin-2-yl)methyl]amine?

The synthesis typically involves condensation reactions between substituted pyrimidine precursors and ethylamine derivatives. For example, refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by lithium hydroxide addition, yields pyrimidin-2-amine derivatives . Adaptations of this method, such as adjusting the aryl substituents or reaction time, can be tailored to synthesize this compound. Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended for purification.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • FTIR : Identifies functional groups (e.g., C-N stretches at ~1031 cm⁻¹ and N-H bends in amines) .
  • NMR (¹H/¹³C) : Resolves substituent positions on the pyrimidine ring and ethylamine chain. For example, methyl groups on pyrimidine resonate at ~2.5 ppm (¹H) .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or GC-MS) and fragmentation patterns.

Q. How does the methyl group on the pyrimidine ring influence the compound's reactivity?

The 4-methyl group introduces steric hindrance, potentially slowing nucleophilic substitution at the 2-position. However, it may enhance stability via hydrophobic interactions in coordination chemistry or adsorption studies. Comparative studies with non-methylated analogs (e.g., pyrimidin-2-ylmethylamine) are advised to isolate steric effects .

Advanced Research Questions

Q. What experimental challenges arise when optimizing the yield of this compound in multi-step syntheses?

Key challenges include:

  • Byproduct Formation : Competing reactions at the pyrimidine 4- and 6-positions require precise stoichiometric control of reagents (e.g., guanidine nitrate) .
  • Purification : Co-elution of byproducts during column chromatography necessitates gradient elution optimization (e.g., ethyl acetate/petroleum ether ratios).
  • Moisture Sensitivity : Lithium hydroxide-mediated steps demand anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can contradictions in FTIR data for this compound be resolved?

Overlapping peaks (e.g., O-H vs. N-H stretches) may occur in amine-functionalized compounds. To address this:

  • Perform elemental analysis to quantify nitrogen content (e.g., a 23 wt.% increase post-amine functionalization confirms successful synthesis) .
  • Use deuterated solvents in NMR to distinguish exchangeable protons (e.g., N-H vs. O-H).
  • Compare with reference spectra of structurally analogous amines (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) .

Q. What strategies improve the compound's applicability in coordination chemistry studies?

  • Ligand Design : The pyrimidine nitrogen and ethylamine group act as chelation sites. Steric effects from the 4-methyl group may require larger metal centers (e.g., Co(II) or Cu(II)) for stable complex formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during metal-ligand reactions.
  • XRD Analysis : Resolve geometric distortions in metal complexes, as seen in Co(II) complexes with similar ligands (average Co-N bond: 2.154 Å) .

Methodological Considerations

Q. How do pore structure and surface area (BET analysis) impact the compound's utility in adsorption studies?

While this compound itself is not mesoporous, impregnation into mesoporous carbon (MC) can enhance CO₂ capture. For example, MDEA-functionalized MC showed a 64% increase in CO₂ adsorption (2.63 mmol/g) despite reduced BET surface area (356.6 → 203.2 m²/g). This suggests chemical adsorption (amine-CO₂ interaction) dominates over physical adsorption .

Q. What computational tools aid in predicting the compound's ADMET properties?

  • Molecular Docking : Predict binding affinity to biological targets (e.g., acetylcholinesterase inhibition, as seen in pyrimidine derivatives) .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies.
  • Retrosynthesis AI : Tools like LabMate.AI propose synthetic routes using PubChem data and reaction databases .

Tables

Table 1. Key Characterization Data for Amine-Functionalized Compounds

PropertyThis compound (Predicted)MDEA-MC Bis[(6-methylpyridin-2-yl)methyl]amine
N Content (wt.%) ~12-15%23%~18%
FTIR C-N Stretch 1031-1050 cm⁻¹1031 cm⁻¹1020-1040 cm⁻¹
BET Surface Area N/A (non-porous)203.2 m²/gN/A

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature 80-100°C (reflux)Higher temps reduce byproducts
Catalyst (LiOH) 0.005 mol (5 eq.)Excess base accelerates condensation
Solvent Ethanol/water (10:9 v/v)Polar medium enhances solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.